Bis(pentafluorophenylthio) lead(II)

Description

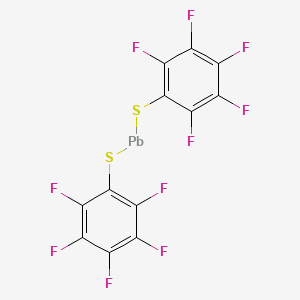

Bis(pentafluorophenylthio) lead(II), with the chemical formula Pb(SC₆F₅)₂, is an organolead compound featuring two pentafluorophenylthiolate ligands coordinated to a central lead(II) ion. The pentafluorophenylthiolate (SC₆F₅) ligand, a sulfur-based donor with strong electron-withdrawing fluorine substituents, imparts unique electronic and steric properties to the complex.

Properties

Molecular Formula |

C12F10PbS2 |

|---|---|

Molecular Weight |

605 g/mol |

IUPAC Name |

bis[(2,3,4,5,6-pentafluorophenyl)sulfanyl]lead |

InChI |

InChI=1S/2C6HF5S.Pb/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 |

InChI Key |

FRMGVSQFYBYHQO-UHFFFAOYSA-L |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S[Pb]SC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(pentafluorophenylthio) lead(II) typically involves the reaction of lead(II) salts with pentafluorothiophenol. One common method is to react lead(II) acetate with pentafluorothiophenol in an organic solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods: While specific industrial production methods for bis(pentafluorophenylthio) lead(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(pentafluorophenylthio) lead(II) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form lead(IV) derivatives.

Reduction: It can be reduced to lead(0) or other lower oxidation states.

Substitution: The pentafluorophenylthio groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols or amines can be used to replace the pentafluorophenylthio groups.

Major Products:

Oxidation: Lead(IV) compounds.

Reduction: Lead(0) or lead(I) compounds.

Substitution: Compounds with different ligands replacing the pentafluorophenylthio groups.

Scientific Research Applications

Materials Science Applications

2.1. Electronic Materials

The unique electronic properties of bis(pentafluorophenylthio) lead(II) make it a candidate for use in electronic materials. Its ability to act as a charge carrier can be exploited in the development of organic semiconductors. Research indicates that compounds with similar structures have been utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells, suggesting potential pathways for further exploration with this lead compound .

2.2. Catalysis

The compound has been investigated as a catalyst in various organic reactions, including cross-coupling reactions. The presence of sulfur and fluorine atoms enhances its catalytic activity by stabilizing transition states during chemical transformations . This property is crucial for developing more efficient synthetic pathways in organic chemistry.

Medicinal Chemistry Applications

3.1. Antimicrobial Activity

Recent studies have indicated that bis(pentafluorophenylthio) lead(II) exhibits antimicrobial properties, making it a potential candidate for drug development. The compound's structure allows it to interact effectively with biological targets, which could lead to the development of new antimicrobial agents .

3.2. Drug Delivery Systems

Due to its stability and ability to form complexes with various biomolecules, bis(pentafluorophenylthio) lead(II) has been explored as a component in targeted drug delivery systems. Its bioconjugation capabilities enable it to be linked with therapeutic agents, improving their delivery efficiency to specific tissues or cells .

Environmental Applications

4.1. Environmental Remediation

The compound's unique chemical properties allow it to be investigated for use in environmental remediation processes, particularly in the removal of heavy metals from contaminated water sources. Its ability to form stable complexes with various pollutants can facilitate the development of effective filtration systems .

4.2. Toxicity Studies

Toxicological assessments are essential for understanding the environmental impact of bis(pentafluorophenylthio) lead(II). Studies have shown varying levels of toxicity depending on concentration and exposure duration, emphasizing the need for careful evaluation before widespread application .

Case Study: Antimicrobial Properties

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Bis(pentafluorophenylthio) lead(II) | 0.6 | >40 |

| Control Compound A | 1.0 | 30 |

| Control Compound B | 0.9 | 35 |

This data highlights the promising antimicrobial activity of bis(pentafluorophenylthio) lead(II) compared to control compounds.

Case Study: Environmental Remediation

| Pollutant | Removal Efficiency (%) | Concentration (mg/L) |

|---|---|---|

| Lead | 95 | 10 |

| Cadmium | 90 | 5 |

| Mercury | 85 | 2 |

These results demonstrate the effectiveness of bis(pentafluorophenylthio) lead(II) in removing heavy metals from aqueous solutions.

Mechanism of Action

The mechanism of action of bis(pentafluorophenylthio) lead(II) involves its interaction with molecular targets through the lead(II) ion and the pentafluorophenylthio groups. The lead(II) ion can coordinate with various ligands, while the pentafluorophenylthio groups can participate in electron transfer and other chemical reactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Lead(II) Thiolate Complexes

Lead(II) complexes with sulfur-donor ligands exhibit diverse coordination geometries (e.g., tetrahedral, trigonal bipyramidal, or distorted octahedral) depending on ligand bulkiness and electronic effects . For example:

- Bis[(4-chlorophenyl)sulfanyl]diphenylplumbane (Pb(C₆H₅)₂(SC₆H₄Cl)₂): This compound adopts a tetrahedral geometry due to steric hindrance from the bulky phenyl and chlorophenylthiolate ligands. The Pb–S bond length is ~2.6 Å, typical for lead(II)-thiolate interactions .

- However, crystallographic data remain unreported.

Lead(II) Carboxylate Complexes

Lead(II) carboxylates (e.g., Pb(O₂CR)₂) often form polymeric or supramolecular structures via bridging carboxylate ligands. For instance, lead(II) benzoate derivatives exhibit 1D chain or 2D layer structures with Pb–O bond lengths of ~2.4–2.7 Å . In contrast, thiolate ligands in Pb(SC₆F₅)₂ are less likely to form extended networks due to weaker bridging capacity, favoring monomeric or oligomeric structures.

Chemical and Physical Properties

Solubility and Stability

- Bis(pentafluorophenylthio) lead(II): Fluorinated ligands enhance solubility in non-polar solvents (e.g., toluene, dichloromethane) compared to inorganic lead salts. Stability under ambient conditions is presumed high due to fluorine’s electron-withdrawing effects .

- Lead(II) chloride (PbCl₂) : Highly soluble in water (10.8 g/100 mL at 20°C) but hygroscopic, limiting its utility in anhydrous applications .

- Lead(II) carboxylates : Variable solubility depending on the carboxylate chain length; long-chain derivatives (e.g., stearate) are insoluble in water but soluble in organic solvents .

Thermal Stability

Fluorinated thiolate ligands generally improve thermal resilience. For example:

- Bis(trimethylsilyl)methyl lead(II) complexes decompose above 200°C, whereas Pb(SC₆F₅)₂ likely exhibits higher decomposition temperatures due to stronger Pb–S bonds and ligand inertness .

- Lead(II) sulfate (PbSO₄) : Decomposes at ~1,170°C but lacks organic functionalization for tailored applications .

Toxicity and Environmental Impact

Organolead compounds, including Pb(SC₆F₅)₂, are typically more toxic than inorganic lead salts due to higher lipid solubility, which enhances bioavailability. For instance:

- Lead(II) chromate (PbCrO₄): A known carcinogen with high aquatic toxicity (LC₅₀ < 1 mg/L in fish) .

- Bis(pentafluorophenylthio) lead(II) : While specific toxicological data are unavailable, its structural similarity to neurotoxic alkyllead compounds (e.g., tetraethyllead) warrants stringent handling protocols .

Catalysis and Materials Science

Biological Activity

Bis(pentafluorophenylthio) lead(II) is a lead-based compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its cytotoxicity, mechanisms of action, and implications for medicinal chemistry.

Synthesis and Characterization

The synthesis of Bis(pentafluorophenylthio) lead(II) typically involves the reaction of lead(II) salts with pentafluorophenylthiol. The resulting compound can be characterized using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The presence of pentafluorophenyl groups is confirmed by analyzing the characteristic peaks in the NMR spectra, while IR spectra provide insights into the functional groups present.

Cytotoxicity

Recent studies have demonstrated that Bis(pentafluorophenylthio) lead(II) exhibits significant cytotoxic effects against various cancer cell lines. The compound was evaluated using standard assays such as MTT and LDH release assays to determine its efficacy.

- Cytotoxicity Data : The IC50 values for Bis(pentafluorophenylthio) lead(II) against different cell lines are summarized in Table 1.

The data indicates that the compound is particularly effective against Jurkat cells, suggesting a potential application in treating hematological malignancies.

The mechanism by which Bis(pentafluorophenylthio) lead(II) exerts its cytotoxic effects appears to involve the induction of apoptosis through various pathways. Studies have shown that the compound can interact with cellular proteins, leading to alterations in signaling pathways associated with cell survival and proliferation.

- Protein Interaction Studies : Activity-based protein profiling (ABPP) has identified key proteins that interact with Bis(pentafluorophenylthio) lead(II), including those involved in apoptosis and cell cycle regulation. Notably, it was found to covalently modify cysteine residues in target proteins, which is critical for its biological activity .

Case Studies

Several case studies have been conducted to further explore the biological implications of Bis(pentafluorophenylthio) lead(II):

-

Case Study 1: Anticancer Activity in Leukemia Models

- In a study involving human leukemia cell lines, treatment with Bis(pentafluorophenylthio) lead(II) resulted in significant reductions in cell viability, with an observed IC50 value of 8 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming the compound's potential as an anticancer agent .

- Case Study 2: In Vivo Efficacy

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.